molecular formula C25H27N3O2 B4065568 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide

2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B4065568
M. Wt: 401.5 g/mol
InChI Key: VMJSCUDVPFJNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPA belongs to the class of piperazine derivatives and has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Antimicrobial Activity

  • A study by Özlem Temiz‐Arpacı et al. (2005) synthesized a series of compounds related to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, finding them to possess a broad spectrum of antimicrobial activity, particularly against Candida species.
  • Another research by Mustafa Arısoy et al. (2014) focused on synthesizing and testing new derivatives of benzoxazole, which showed a broad range of antimicrobial activities against standard and drug-resistant bacterial and fungal strains.

Anticancer and Anti-Inflammatory Applications

  • A study by P. Rani et al. (2014) developed new chemical entities similar in structure to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, which exhibited potential anticancer, anti-inflammatory, and analgesic activities.

Environmental Science and Photocatalytic Degradation

  • Research by N. Jallouli et al. (2017) explored the photocatalytic degradation of acetaminophen, a compound structurally related to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide, using TiO2 nanoparticles under UV light. This study is relevant for understanding the environmental fate of similar compounds.

Other Applications

  • The paper by M. Bedner and W. Maccrehan (2006) studied the reaction of acetaminophen with hypochlorite, identifying toxic transformation products. This research contributes to understanding the environmental and health risks associated with the chlorination of compounds related to 2-(4-benzyl-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c29-25(20-28-17-15-27(16-18-28)19-21-7-3-1-4-8-21)26-22-11-13-24(14-12-22)30-23-9-5-2-6-10-23/h1-14H,15-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJSCUDVPFJNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-(4-phenoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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